molecular formula C13H16O7 B1436010 Benzyl galacturonate CAS No. 129519-24-0

Benzyl galacturonate

Cat. No. B1436010
CAS RN: 129519-24-0
M. Wt: 284.26 g/mol
InChI Key: WFZOFLXHKAFEDZ-QCNOEVLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl galacturonate (BG) is a naturally occurring organic compound found in fruits and vegetables. It is a derivative of galacturonic acid, a type of sugar acid found in pectin, which is a structural component of plant cell walls. BG is a white crystalline solid with a melting point of about 130°C. It is soluble in water and has a molecular weight of about 230.4 g/mol. It is used as a food additive and in the production of cosmetics, pharmaceuticals, and other industrial products.

Scientific Research Applications

Microbial Fermentation

Benzyl galacturonate, as a derivative of D-galacturonate, can be used in microbial fermentation processes . D-galacturonate is a key constituent of pectin and is a ubiquitous monomer in plant biomass. Its anaerobic, fermentative conversion is relevant in natural environments as well as in microbial processes for the conversion of pectin-containing agricultural residues .

Biofuel Production

The fermentation of D-galacturonate can lead to the production of biofuels such as ethanol or lactate . This is particularly interesting for metabolic engineering of microbial cell factories for conversion of pectin-containing feedstocks into added-value fermentation products .

Enzyme Research

Benzyl galacturonate can be used in enzyme research, particularly in the study of enzymes like polygalacturonases (PGs) . PGs belong to the glycosyl hydrolase family 28, cleave the α-1,4 linkage between two galacturonic acid residues and are found in higher plants and microorganisms .

Study of Microbial Metabolism

Benzyl galacturonate can be used to study microbial metabolism, particularly the metabolic pathways involved in the degradation of pectin . For example, it can be used to study the novel D-galacturonate fermentation pathway in Lactobacillus suebicus .

Biomass Conversion

Benzyl galacturonate can be used in the study of biomass conversion . For instance, enzymes from carbohydrate esterase family 15 (CE15) have been proposed as an aid in reducing the recalcitrance of lignocellulose by cleaving ester bonds found between lignin and glucuronoxylan .

Environmental Biotechnology

Benzyl galacturonate can be used in environmental biotechnology, particularly in the study of how microorganisms degrade complex materials in the environment . For example, it can be used to study how Lactobacillus suebicus degrades pectin in anaerobic conditions .

properties

IUPAC Name

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZOFLXHKAFEDZ-QCNOEVLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl galacturonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of benzyl galacturonate in synthesizing complex oligosaccharides like those found in the Shigella flexneri O-antigen?

A1: Benzyl galacturonate serves as a crucial building block in the multi-step synthesis of oligosaccharides mimicking the Shigella flexneri O-antigen []. Specifically, it acts as an acceptor molecule at the O-4 position for rhamnosylation, a key reaction in constructing the repeating unit of the O-antigen. The benzyl group serves as a protecting group for the carboxylic acid function of the galacturonic acid. This protection strategy allows for selective manipulation of other hydroxyl groups during the synthesis.

Q2: What specific advantages does using a benzyl-protected galacturonate offer in this synthetic strategy?

A2: Utilizing benzyl galacturonate presents several advantages in this specific synthetic context []:

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